molecular formula C13H19N5O2 B13100362 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide CAS No. 88373-94-8

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide

Cat. No.: B13100362
CAS No.: 88373-94-8
M. Wt: 277.32 g/mol
InChI Key: KXNPFABAHLRJCS-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core with a hydroxy group at the 7th position and an N,N-dipropylacetamide moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be advantageous for large-scale production due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted triazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

88373-94-8

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide

InChI

InChI=1S/C13H19N5O2/c1-3-5-17(6-4-2)11(19)7-10-8-12(20)18-13(16-10)14-9-15-18/h8-9H,3-7H2,1-2H3,(H,14,15,16)

InChI Key

KXNPFABAHLRJCS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC(=O)N2C(=N1)N=CN2

Origin of Product

United States

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